molecular formula C9H14N2O3 B14640008 5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 53943-61-6

5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B14640008
CAS No.: 53943-61-6
M. Wt: 198.22 g/mol
InChI Key: HQWTXYFZPXAATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

53943-61-6

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-methyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H14N2O3/c1-5(2)4-9(3)6(12)10-8(14)11-7(9)13/h5H,4H2,1-3H3,(H2,10,11,12,13,14)

InChI Key

HQWTXYFZPXAATN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(C(=O)NC(=O)NC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.